molecular formula C12H26S B083451 Dodecane-2-thiol CAS No. 14402-50-7

Dodecane-2-thiol

Cat. No. B083451
CAS RN: 14402-50-7
M. Wt: 202.4 g/mol
InChI Key: UROXMPKAGAWKPP-UHFFFAOYSA-N
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Description

Dodecane-2-thiol is an organic compound with the formula C12H26S . It is used as a sulfur source and capping ligand in the synthesis of copper sulfide nanoparticles (Cu2S), which can be applied as electron donor and hole acceptor in photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of dodecane-2-thiol consists of a chain of 12 carbon atoms (dodecane) with a sulfur atom attached to the second carbon atom . The molecular weight of dodecane-2-thiol is 202.400 .

Scientific Research Applications

  • Ionic Liquid Membrane Extraction : Dodecane-2-thiol is used in the removal of thiols from jet-fuel streams, particularly with ionic liquid membrane extraction techniques. This process is significant for purifying fuel by selectively removing sulfur-containing compounds (Ferreira et al., 2014).

  • Nanocrystal Synthesis and Surface Modification : In nanocrystal synthesis, dodecane-2-thiol acts as a capping agent, influencing the binding modes of capping thiols on nanocrystals. This application is crucial for controlling the surface properties and reactivity of nanocrystals (Turo & Macdonald, 2014).

  • Organic Photovoltaic Devices : Dodecane-2-thiol is used in studying structural transformations in polymer blends for organic photovoltaic applications. It assists in forming specific crystal structures in these blends, which is critical for designing more efficient solar cells (Ramani & Alam, 2013).

  • Emulsion Polymerization : The compound plays a role in the emulsion polymerization process, particularly as a chain-transfer agent in the polymerization of n-butyl acrylate. This application is important for controlling the molecular weight and structure of polymers (Plessis et al., 2001).

  • Membrane Development : Dodecane-2-thiol is used in the development of membranes with ultra-thin hydrophobic layers, useful in supporting liquid membranes or serving as selective gates. This application is significant in the field of membrane technology for separation processes (Le et al., 2002).

  • Fungal Peroxygenase Studies : Research on the terminal oxygenation of n-alkanes by fungal peroxidases involves dodecane-2-thiol. This study is relevant for understanding enzymatic reactions and potential biotechnological applications (Olmedo et al., 2016).

  • Corrosion Inhibition : Dodecane-2-thiol is examined for its potential as a corrosion inhibitor, particularly in the context of carbon steel protection in acidic environments. This application is vital in material science and industrial maintenance (Azzam & El-Aal, 2013).

Safety And Hazards

Dodecane-2-thiol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only in well-ventilated areas .

Future Directions

The future directions for dodecane-2-thiol research could involve further exploration of its interactions with other substances. For instance, a study has investigated the interaction of water vapor with dodecane thiol ligated gold nanoparticles, which could have implications for the development of new materials . Another study has explored the formation of a dodecane thiol film on an oxide-free nickel electrode, which could have applications in surface modification .

properties

IUPAC Name

dodecane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROXMPKAGAWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932188
Record name Dodecane-2-thiol
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Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecane-2-thiol

CAS RN

14402-50-7
Record name 2-Dodecanethiol
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Record name Dodecane-2-thiol
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Record name Dodecane-2-thiol
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Record name Dodecane-2-thiol
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Synthesis routes and methods

Procedure details

The 2-methyl, 2-azido, 2-acetoxy, 2-phenoxy, 2-thiocyanato, 2-dodecanethiol, 2-thioacetoxy and 2-t-butylperoxy derivatives of Examples 24, 25, 26, 29, 31, 32, 33 and 35 were prepared by similar reactions, i.e. reacting the 2-(t-butylazo)-2-chloro-4-methyl-4-(t-butylperoxy)pentane (from Example 23) with approximately equivalent amounts of the corresponding sodium or potassium salt in alcohol i.e. either sodium or potassium methoxide, azide, acetate, phenate, thiocyanate, thiododecanoxide, thioacetate, and t-butyl hydroperoxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AV Mashkina - Russian Chemical Reviews, 1995 - iopscience.iop.org
… T = 0.14 S); in the interaction of hydrogen sulfide with 1-dodecanol, only dodecane-2-thiol was obtained (350 C, P= 1.2 MPa, M = 4); on interaction with hydrogen sulfide, 2-propanol, 2-…
Number of citations: 38 iopscience.iop.org

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